Virginiamycin Complex

Description

A specific streptogramin group A antibiotic produced by Streptomyces graminofaciens and other bacteria.

Properties

IUPAC Name |

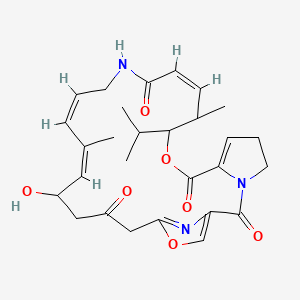

(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5-,10-9-,18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIKHDNSXMZDCU-RLJJXFIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C(=O)NC/C=C\C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-53-0 | |

| Record name | Ostreogrycin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ostreogrycin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virginiamycin M1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Virginiamycin Complex: A Technical Guide to its Discovery, Biosynthesis, and Scientific Application

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Virginiamycin complex, a potent antibiotic produced by the Gram-positive bacterium Streptomyces virginiae, represents a significant area of interest in the ongoing search for novel antimicrobial agents. This technical guide provides an in-depth exploration of the discovery, origin, and intricate biosynthetic pathways of this valuable secondary metabolite. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular mechanisms.

The this compound is a member of the streptogramin family of antibiotics and is composed of two structurally distinct synergistic components: Virginiamycin M (VM), a polyketide-peptide hybrid, and Virginiamycin S (VS), a cyclic hexadepsipeptide.[1][2][3] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect, significantly inhibiting protein synthesis in susceptible bacteria.[1][2] This synergistic action makes the this compound a powerful tool against a range of Gram-positive bacteria.[4]

Discovery and Origin: Streptomyces virginiae

The discovery of the this compound is intrinsically linked to its producing organism, Streptomyces virginiae. This soil-dwelling actinomycete is the natural source of this antibiotic complex. The initial isolation and characterization of Virginiamycin from fermentation broths of S. virginiae paved the way for subsequent research into its antimicrobial properties and biosynthetic machinery.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and activity of the this compound.

Table 1: Optimized Fermentation Parameters for Enhanced Virginiamycin Production by Streptomyces virginiae

| Parameter | Optimized Value | Reference |

| pH | 6.8 - 7.0 | [6][7] |

| Dissolved Oxygen (DO) | 50% | [6][7] |

| Carbon Source | Sucrose (B13894) (fed-batch) | [6][7] |

| Virginiamycin Titer (Fed-batch) | 4.9 g/L | [6] |

| Virginiamycin Titer (with resin) | 5.6 g/L | [6] |

Table 2: Synergistic Antimicrobial Activity of Virginiamycin M1 and S1

| Component(s) | Ratio (M1:S1) | Antimicrobial Activity | Reference |

| Virginiamycin M1 alone | - | Bacteriostatic | [2] |

| Virginiamycin S1 alone | - | Bacteriostatic | [2] |

| This compound | 70-75 : 25-30 | Bactericidal (3.5-4 times increase in activity) | [8] |

Biosynthesis of the this compound

The biosynthesis of the this compound is a complex process involving large multifunctional enzymes encoded by dedicated gene clusters. The production of Virginiamycin M and Virginiamycin S is orchestrated by separate biosynthetic pathways that are tightly regulated.

Virginiamycin M (VM) Biosynthesis

Virginiamycin M is a hybrid polyketide-peptide molecule.[2] Its biosynthesis is governed by a gene cluster containing genes encoding for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[9][10] The virA gene, which encodes a hybrid PKS-NRPS megasynthetase, is crucial for VM production; its disruption leads to the complete loss of VM biosynthesis without affecting VS production.[9]

Virginiamycin S (VS) Biosynthesis

Virginiamycin S is a cyclic hexadepsipeptide.[11] The biosynthetic gene cluster for VS contains genes responsible for the synthesis and modification of its constituent amino acids. For instance, L-lysine is a precursor for two non-proteinogenic amino acids in the VS structure: 3-hydroxypicolinic acid and 4-oxo-L-pipecolic acid.[11]

Regulation of Virginiamycin Production

The production of the this compound in Streptomyces virginiae is under the control of a sophisticated regulatory network. This network includes pathway-specific regulators and small diffusible signaling molecules known as γ-butyrolactones, specifically virginiae butanolides (VBs).[12]

Hierarchical Regulatory Cascade

Three key pathway-specific regulators, VmsS, VmsT, and VmsR, hierarchically control the expression of the Virginiamycin biosynthetic genes. VmsR acts as a primary activator, controlling the expression of both vmsS and vmsT. VmsS, in turn, is a pathway-specific regulator for both VM and VS biosynthesis. In contrast, VmsT specifically regulates the biosynthesis of VM.

Virginiane Butanolide (VB) Signaling

Virginiae butanolides act as autoregulators, triggering Virginiamycin production.[13] These signaling molecules bind to a receptor protein, BarA, which is a TetR-like transcriptional repressor.[12] In the absence of VBs, BarA binds to the promoter regions of the Virginiamycin biosynthetic genes, repressing their transcription. Upon binding of a VB molecule, BarA undergoes a conformational change and dissociates from the DNA, leading to the derepression of the biosynthetic genes and subsequent production of the antibiotic.[12]

Mandatory Visualizations

Signaling Pathway of Virginiamycin Production Regulation

Caption: Regulatory cascade and signaling pathway of Virginiamycin production.

Experimental Workflow for Virginiamycin Production and Extraction

Caption: Workflow for Virginiamycin production, extraction, and purification.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces virginiae for Virginiamycin Production

1. Media Preparation:

-

Seed Medium (per liter): Glucose 10 g, Soluble starch 20 g, Yeast extract 5 g, Peptone 5 g, K2HPO4 1 g, MgSO4·7H2O 0.5 g. Adjust pH to 7.0.

-

Production Medium (per liter): Sucrose 50 g, Soybean meal 20 g, Corn steep liquor 10 g, (NH4)2SO4 2 g, CaCO3 5 g. Adjust pH to 7.0.[6]

2. Inoculum Preparation:

-

Inoculate a loopful of S. virginiae spores or mycelia into 50 mL of seed medium in a 250 mL flask.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

3. Production Fermentation:

-

Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL flask.

-

For fed-batch fermentation, start a continuous feed of a 50% sucrose solution at a rate of 5 g/L/day after 48 hours of cultivation.[5][6]

-

Maintain the pH between 6.8 and 7.0 using automated addition of 2M HCl or 2M NaOH.[5][6]

-

Maintain the dissolved oxygen level at 50% by adjusting the agitation speed and aeration rate.[5][6]

-

Incubate at 28°C for 7-10 days.

Protocol 2: Extraction and Purification of this compound

1. Extraction:

-

Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelia from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.[6]

-

Combine the organic phases and evaporate to dryness under reduced pressure.

2. Purification:

-

Dissolve the crude extract in a minimal volume of acetonitrile (B52724):water (1:1).[6]

-

Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the Virginiamycin M and S components.

-

Collect the fractions corresponding to the VM and VS peaks.

-

Lyophilize the purified fractions to obtain the individual components.

Protocol 3: Gene Disruption in Streptomyces virginiae (General Protocol)

This protocol provides a general framework for gene disruption, which should be adapted based on the specific target gene and available vectors.

1. Construction of the Gene Disruption Cassette:

-

Amplify the upstream and downstream flanking regions (homology arms, ~1.5 kb each) of the target gene from S. virginiae genomic DNA using PCR.

-

Clone the homology arms into a suitable E. coli - Streptomyces shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

2. Protoplast Preparation and Transformation:

-

Grow S. virginiae in TSB medium containing 0.5% glycine (B1666218) to the mid-exponential phase.

-

Harvest the mycelia and wash with P buffer.

-

Resuspend the mycelia in P buffer containing lysozyme (B549824) (1 mg/mL) and incubate at 30°C for 1-2 hours to generate protoplasts.

-

Filter the protoplast suspension through cotton wool to remove mycelial debris.

-

Wash the protoplasts with P buffer and resuspend in P buffer.

-

Mix the protoplasts with the gene disruption plasmid DNA and add polyethylene (B3416737) glycol (PEG) to induce transformation.

-

Plate the transformation mixture on R2YE agar (B569324) plates and incubate at 30°C.

3. Selection of Mutants:

-

After 16-20 hours, overlay the plates with a soft agar containing the appropriate antibiotic (e.g., apramycin) to select for transformants.

-

After several days of incubation, single colonies should appear.

-

Isolate individual colonies and screen for the desired double-crossover homologous recombination event by PCR using primers flanking the target gene and Southern blot analysis. The desired mutant will have the target gene replaced by the antibiotic resistance cassette.[9][14]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. famic.go.jp [famic.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Virginiamycin: Animal Growth Promotion and the Human Health Risk Quandary_Chemicalbook [m.chemicalbook.com]

- 9. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Isolation of peptide antibiotic virginiamycin components and selection of their producer Streptomyces virginiae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diastereoselective, Diversifiable Synthesis and Biological Evaluation of the Virginiamycin Inducers, the Virginiae Butanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and characterization of virginiae butanolide C-binding protein, a possible pleiotropic signal-transducer in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. noah.nrw [noah.nrw]

An In-depth Technical Guide to the Chemical Structures of Virginiamycin M1 and S1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures of Virginiamycin M1 and S1, the two synergistic components of the virginiamycin antibiotic complex produced by Streptomyces virginiae. This document details their physicochemical properties, experimental protocols for their analysis, and an overview of their biosynthetic pathways.

Core Chemical Structures and Properties

Virginiamycin is a member of the streptogramin class of antibiotics, consisting of two structurally distinct molecules: Virginiamycin M1 (a Group A streptogramin) and Virginiamycin S1 (a Group B streptogramin). While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect.[1]

Virginiamycin M1 (VM1) is a polyunsaturated macrocyclic lactone.[1] Its 23-membered ring contains an oxazole (B20620) moiety.

Virginiamycin S1 (VS1) is a cyclic hexadepsipeptide.[2]

The chemical structures of Virginiamycin M1 and S1 are presented below:

Figure 1: Chemical Structure of Virginiamycin M1

Figure 2: Chemical Structure of Virginiamycin S1

Data Presentation

The quantitative data for Virginiamycin M1 and S1 are summarized in the following tables for easy comparison.

Table 1: Physicochemical Properties of Virginiamycin M1 and S1

| Property | Virginiamycin M1 | Virginiamycin S1 |

| Synonyms | Pristinamycin IIA, Ostreogrycin A, Staphylomycin M1[3] | Staphylomycin S, Virginiamycin factor S1[3] |

| Molecular Formula | C₂₈H₃₅N₃O₇[3] | C₄₃H₄₉N₇O₁₀[2] |

| Molecular Weight | 525.59 g/mol [3] | 823.89 g/mol [2] |

| Appearance | White to slightly yellowish powder[3] | White to yellow solid[3] |

| Solubility | Soluble in chloroform, ethanol, and methanol (B129727); very slightly soluble in water[3] | Soluble in methanol, ether, and chloroform; slightly soluble in water[3] |

Table 2: Spectroscopic Data for Virginiamycin M1 and S1

| Data Type | Virginiamycin M1 | Virginiamycin S1 |

| UV λmax | 230 nm, 235 nm[3] | Not specified |

| Mass Spectrometry (ESI+) | Precursor ion (m/z): 526.3 [M+H]⁺. Product ions (m/z): 508.4, 354.8, 337.3[1] | Precursor ion (m/z): 824.4 [M+H]⁺[1] |

| ¹H NMR | Signals for olefinic protons at 6.08 and 6.59 ppm[1] | Full spectrum available in specialized literature |

| ¹³C NMR | Signals for C-5 and C-6 at 123.5 and 149.3 ppm[1] | Full spectrum available in specialized literature |

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, purification, and analysis of Virginiamycin M1 and S1.

Fermentation of Streptomyces virginiae

This protocol is adapted from studies on optimizing virginiamycin production.

-

Strain: High-yield mutant of Streptomyces virginiae.

-

Seed Culture Medium: Modified Gauze's agar (B569324) medium No. 1 containing (g/L): agar, 20; corn starch, 20; pea flour, 10; KH₂PO₄, 0.5; MgSO₄, 0.5; NaCl, 0.5; FeSO₄, 0.01; KNO₃, 1.0 (pH 6.8–7.0).[4]

-

Production Medium: (g/L): sucrose (B13894), 50.0; pea flour, 10.0; corn gluten, 5.0; fermentative peptone, 2.5; yeast extract, 5.0; malt (B15192052) extract, 10.0; NaCl, 3.0, MgSO₄, 0.5; CaCO₃, 5.0 (pH 6.8–7.0).[4]

-

Fermentation Conditions:

-

Inoculate the production medium with a seed culture.

-

Maintain pH between 6.8 and 7.0.[4]

-

Maintain dissolved oxygen (DO) concentration around 50%.[4]

-

Incubate at 28°C with agitation.

-

For fed-batch fermentation, a continuous feed of a sterile 50% sucrose solution can be added starting from 48 hours of fermentation.[4]

-

To mitigate product inhibition, an adsorbent resin (e.g., Diaion® HP21) can be added to the medium prior to sterilization for in situ product removal.[4]

-

Extraction and Purification of Virginiamycin M1 and S1

This protocol describes a general procedure for the isolation and purification of virginiamycin components from the fermentation broth.

-

Cell Separation: Separate the mycelia and adsorbent resin (if used) from the culture broth by centrifugation.[1]

-

Extraction:

-

Extract the mycelia and resin with methanol or a mixture of acetone (B3395972) and citric acid.[1]

-

Extract the clarified fermentation broth with an equal volume of ethyl acetate (B1210297) by stirring for 2 hours.[4]

-

-

Initial Purification:

-

Separate the ethyl acetate layer and centrifuge to remove any solids.[4]

-

Evaporate the organic solvent to dryness under reduced pressure.

-

-

Chromatographic Purification:

-

The crude extract can be further purified by column chromatography on silica (B1680970) gel.

-

Final purification of Virginiamycin M1 and S1 can be achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column.[3] A mobile phase of 50% acetonitrile (B52724) in water can be used for separation.[3]

-

Structural Elucidation by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified Virginiamycin M1 or S1 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are necessary.

-

Virginiamycin M1 ¹³C NMR Assignments: Key assignments include the oxazole carbon at position 20 resonating at 145.4 ppm. The methyl groups at positions 32 and 33 have been assigned to signals at 12.2 ppm and 12.7 ppm, respectively.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method for the analysis of Virginiamycin M1 and S1.

-

Virginiamycin M1 ESI-MS/MS: In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 526.3. Characteristic product ions are observed at m/z 508.4, 354.8, and 337.3.[1]

-

Virginiamycin S1 ESI-MS/MS: The protonated molecule [M+H]⁺ is observed at m/z 824.4.[1] The fragmentation pattern will involve cleavage of the peptide and ester bonds within the cyclic depsipeptide structure.

-

Quantitative Analysis by HPLC

This protocol is suitable for the quantification of Virginiamycin M1 and S1 in various samples.[1]

-

Chromatographic System: HPLC with a C18 column.

-

Mobile Phase: A gradient elution using acetonitrile and 5 mmol/L ammonium (B1175870) acetate aqueous solution (containing 0.1% (v/v) formic acid).[1]

-

Flow Rate: 0.5 - 1.0 mL/min.[1]

-

Detection: UV detection at 230 nm or 235 nm.[1] For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is recommended.[1]

-

Quantification: Use an external standard method with certified reference standards of Virginiamycin M1 and S1.

Mandatory Visualization

Biosynthetic Pathway of Virginiamycin

The biosynthesis of Virginiamycin M1 and S1 is a complex process involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The production is regulated by a complex signaling cascade, including γ-butyrolactone autoregulators.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Virginiamycin S1 | C43H49N7O10 | CID 5388936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Siege: A Technical Guide to Virginiamycin M1 and S1's Coordinated Assault on the 50S Ribosome

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic mechanism of Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1) on the bacterial 50S ribosomal subunit. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, quantitative kinetics, and experimental methodologies that underpin the potent bactericidal activity of this streptogramin antibiotic combination.

Executive Summary

Virginiamycin, a member of the streptogramin family, is a dual-component antibiotic comprising Virginiamycin M1 (a type A streptogramin) and Virginiamycin S1 (a type B streptogramin). While individually these components exhibit bacteriostatic properties, their combination results in a powerful and synergistic bactericidal effect against a range of Gram-positive bacteria.[1] This synergy arises from a cooperative binding mechanism to the 50S ribosomal subunit, which effectively halts protein synthesis.[2][3] VM1 initiates the process by binding to the peptidyl transferase center (PTC), inducing a conformational change in the 23S rRNA that dramatically increases the binding affinity of VS1.[1][4][5] The subsequent binding of VS1 in the nascent peptide exit tunnel (NPET) culminates in a complete and irreversible blockade of polypeptide elongation.[6][7] This guide will dissect this intricate mechanism, presenting the quantitative data that defines the synergy, detailing the experimental protocols used to investigate it, and providing visual representations of the key molecular events.

The Molecular Basis of Synergy: A Stepwise Inhibition of Protein Synthesis

The synergistic bactericidal action of Virginiamycin is a result of a sequential and cooperative binding process to the bacterial 50S ribosome.[1]

Step 1: Virginiamycin M1 Binding and Ribosomal Remodeling

Virginiamycin M1 is the first to engage the ribosome, binding to the A- and P-sites within the peptidyl transferase center (PTC) of the 50S subunit.[6][8] This initial binding event is crucial as it triggers a conformational change in the 23S rRNA.[4][7] This alteration of the ribosomal landscape is a prerequisite for the high-affinity binding of the second component, Virginiamycin S1.[5]

Step 2: Enhanced Affinity and Virginiamycin S1 Binding

The VM1-induced conformational change creates a more favorable binding pocket for VS1, leading to a significant increase in its binding affinity.[5][9] VS1 then binds to a site that overlaps with the macrolide binding site in the nascent peptide exit tunnel.[6]

Step 3: Complete Inhibition of Protein Synthesis

The dual binding of VM1 and VS1 effectively traps the ribosome in a non-productive state. This cooperative action blocks the elongation of the polypeptide chain, leading to a complete and irreversible cessation of protein synthesis and ultimately, bacterial cell death.[1][2]

Quantitative Analysis of Synergistic Activity

The synergistic interaction between VM1 and VS1 is quantifiable through measurements of their binding affinities to the ribosome and their minimum inhibitory concentrations (MICs) against susceptible bacteria.

Binding Affinity to the 50S Ribosomal Subunit

The synergistic enhancement of binding is evident in the association constants (Ka) of VS1 for the 50S ribosome in the absence and presence of VM1. Spectrofluorimetric studies have shown a significant increase in the affinity of VS1 when VM1 is pre-bound to the ribosome.[9]

| Component | Condition | Association Constant (Ka) (M⁻¹) | Fold Increase in Affinity |

| Virginiamycin S1 | Alone | 2.5 x 10⁶[9] | - |

| Virginiamycin S1 | In the presence of Virginiamycin M1 | 15 x 10⁶[9] | 6 |

Minimum Inhibitory Concentrations (MICs)

The synergistic effect is also reflected in the reduced MIC values of the combined antibiotics compared to the individual components. The optimal ratio for this synergy is reported to be approximately 70-80% VM1 to 20-30% VS1.[8]

| Antibiotic | MIC against Staphylococcus aureus (µg/mL) |

| Virginiamycin M1 (alone) | 0.25[8] |

| Virginiamycin S1 (alone) | 4[8] |

| Virginiamycin M1 + S1 (combination) | 0.125[8] |

Experimental Protocols

The elucidation of the synergistic mechanism of Virginiamycin relies on a variety of specialized experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Ribosome Binding Assays (Fluorescence Spectroscopy)

This method is used to determine the binding affinity of Virginiamycin components to the 50S ribosomal subunit. The intrinsic fluorescence of Virginiamycin S1 allows for direct monitoring of its binding.[9]

Principle: The fluorescence intensity of VS1 increases upon binding to the 50S ribosome. By titrating a solution of 50S subunits with VS1 and measuring the change in fluorescence, the association constant (Ka) can be calculated.[9]

Protocol Outline:

-

Preparation of Ribosomes: Isolate and purify 50S ribosomal subunits from a suitable bacterial strain (e.g., E. coli).

-

Fluorimetric Titration:

-

In a fluorometer cuvette, add a fixed concentration of 50S ribosomal subunits in a suitable binding buffer.

-

Successively add small aliquots of a concentrated Virginiamycin S1 solution.

-

After each addition, allow the system to equilibrate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., deltaI 416 nm).[9]

-

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of VS1. Fit the data to a binding isotherm (e.g., Scatchard plot) to determine the association constant (Ka).[9]

-

Synergy Assessment: Repeat the titration in the presence of a saturating concentration of Virginiamycin M1 to determine the Ka of VS1 to the VM1-ribosome complex.[9]

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of Virginiamycin on the translation of a reporter gene in a cell-free system.

Principle: A coupled transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotics. The inhibition of protein synthesis is quantified by the reduction in the reporter signal.[10]

Protocol Outline:

-

Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for transcription and translation.

-

Reaction Setup:

-

In a microplate format, set up reactions containing the cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and an energy source.

-

Add Virginiamycin M1, Virginiamycin S1, or a combination of both at various concentrations to the reaction wells.

-

-

Incubation: Incubate the plate at 37°C for a defined period to allow for protein synthesis.

-

Signal Detection: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[10]

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to a no-antibiotic control.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome-Virginiamycin complex at near-atomic resolution.[11]

Principle: The ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous ice and imaged using a transmission electron microscope. Thousands of individual particle images are then computationally reconstructed to generate a high-resolution 3D map.[11]

Protocol Outline:

-

Sample Preparation:

-

Incubate purified 50S ribosomal subunits with a molar excess of Virginiamycin M1 and S1.

-

Apply a small volume of the complex solution to a cryo-EM grid.

-

Blot away excess liquid and plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[11]

-

-

Data Collection:

-

Image the frozen-hydrated grids in a cryo-electron microscope at cryogenic temperatures.

-

Collect a large dataset of images of the ribosome-antibiotic complexes from various orientations.[11]

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particle images from the micrographs.

-

Align and classify the particle images.

-

Combine the classified images to reconstruct a high-resolution 3D density map of the ribosome-Virginiamycin complex.[11]

-

-

Model Building and Analysis: Build an atomic model of the complex into the cryo-EM density map to visualize the precise binding sites and interactions of VM1 and VS1 with the 23S rRNA and ribosomal proteins.

Visualizing the Synergistic Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of the synergistic action of Virginiamycin M1 and S1.

Caption: High-level experimental workflows for studying Virginiamycin's mechanism.

References

- 1. Ribosome preparation from turquoise killifish skeletal muscle for cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical probing of a virginiamycin M-promoted conformational change of the peptidyl-transferase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of the Virginiamycin Complex in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the virginiamycin antibiotic complex in Streptomyces species, primarily Streptomyces virginiae. The virginiamycin complex is a member of the streptogramin family of antibiotics and is composed of two structurally distinct molecules: virginiamycin M (VM), a polyketide-peptide hybrid, and virginiamycin S (VS), a cyclic hexadepsipeptide.[1] These two components act synergistically to inhibit bacterial protein synthesis, making them effective against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] This document details the genetic organization, enzymatic pathways, and regulatory networks governing the production of this important antibiotic, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Virginiamycin Biosynthetic Gene Clusters

The production of the this compound is orchestrated by two distinct gene clusters. The cluster responsible for virginiamycin M (VM) biosynthesis is a large 62-kb region encoding a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[3] The virginiamycin S (VS) biosynthetic genes are also clustered and their expression is co-regulated with the VM cluster.[4]

Virginiamycin M (VM) Biosynthesis

The biosynthesis of virginiamycin M1 (the major congener of VM) is initiated from precursors derived from primary metabolism. The core structure is assembled by a modular type I PKS-NRPS system. Key genes and their putative functions in the VM biosynthetic gene cluster are summarized in Table 1.

Table 1: Key Genes in the Virginiamycin M Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference(s) |

| virA | Hybrid PKS-NRPS megasynthetase, central to the assembly of the VM core structure. Gene disruption leads to complete loss of VM production. | [1][3] |

| virB, virC, virD, virE | Believed to be involved in the incorporation of a methyl group into the VM framework through an HMG-CoA synthase-based reaction. | [3] |

| virF, virG, virH | Part of the acyltransferase (AT)-less hybrid PKS-NRPS system, along with VirA, involved in the elongation and modification of the polyketide chain. | [3] |

| virI | Encodes a discrete acyltransferase (AT). Overexpression of virI has been shown to increase VM production by 1.5-fold. | [3] |

The biosynthesis of the polyketide backbone of VM involves the condensation of acetate (B1210297) and propionate (B1217596) units, while the peptide portion is derived from amino acid precursors. The exact sequence of these precursors and the full enzymatic cascade are still under investigation.

Virginiamycin S (VS) Biosynthesis

Virginiamycin S is a cyclic hexadepsipeptide assembled by a non-ribosomal peptide synthetase (NRPS) machinery. Its structure is composed of several non-proteinogenic amino acids, the biosynthesis of which requires dedicated enzymes encoded within the vis gene cluster. Key genes and their putative functions in the VS biosynthetic gene cluster are outlined in Table 2.

Table 2: Key Genes in the Virginiamycin S Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference(s) |

| visA | Homologous to L-lysine 2-aminotransferase (NikC), likely involved in the modification of an amino acid precursor. | [4] |

| visB | Shows similarity to 3-hydroxypicolinic acid:AMP ligase, suggesting a role in the activation of a precursor for NRPS assembly. | [4] |

| visC | Homologous to lysine (B10760008) cyclodeaminase, potentially involved in the formation of a cyclic amino acid precursor. | [4] |

| visD | Similar to erythromycin (B1671065) C-22 hydroxylase, suggesting a role in the modification of the peptide backbone. | [4] |

| visF | Encodes a non-ribosomal peptide synthetase responsible for the final condensation step in VS assembly. | [5] |

| visG | Essential for the biosynthesis of the non-proteinogenic amino acid L-phenylglycine, a key component of the VS core structure. Gene deletion of visG abolishes VS production. | [5] |

The precursors for VS biosynthesis include L-threonine, D-aminobutyric acid, L-proline, L-phenylalanine, L-pipecolic acid, and the aforementioned L-phenylglycine.[6]

Biosynthesis Pathways

The assembly of the virginiamycin M and S components follows complex enzymatic pathways involving large, multi-domain enzymes.

Virginiamycin M Biosynthesis Pathway

The biosynthesis of the virginiamycin M core structure is a classic example of a hybrid PKS-NRPS pathway. The pathway is initiated with a starter unit, likely derived from acetyl-CoA, which is then sequentially elongated by the addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA. The growing polyketide chain is passed between the various domains of the PKS modules, where it undergoes reduction, dehydration, and other modifications. At specific points, amino acid residues are incorporated by the NRPS modules. The final product is released from the enzyme complex, cyclized, and may undergo further tailoring reactions to yield the mature virginiamycin M molecule.

Caption: Proposed biosynthetic pathway of Virginiamycin M.

Virginiamycin S Biosynthesis Pathway

The biosynthesis of virginiamycin S is carried out by a multi-modular NRPS. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The pathway begins with the activation of the first amino acid, which is then transferred to the next module for the formation of a peptide bond with the second activated amino acid. This process is repeated until the full-length peptide is assembled. The final step involves the cyclization and release of the mature virginiamycin S molecule. The biosynthesis of the non-proteinogenic precursors is a critical part of this pathway.

Caption: Proposed biosynthetic pathway of Virginiamycin S.

Regulation of Virginiamycin Biosynthesis

The production of the this compound is tightly regulated at the transcriptional level by a complex cascade involving pathway-specific regulators and small molecule effectors. A key class of signaling molecules in Streptomyces virginiae are the virginiae butanolides (VBs), which are γ-butyrolactone autoregulators.[7]

The regulatory network involves a hierarchical control system. The vmsR gene product acts as a positive regulator, controlling the expression of two other regulatory genes, vmsS and vmsT.[8][9] VmsS, a Streptomyces antibiotic regulatory protein (SARP), appears to be a pathway-specific activator for both VM and VS biosynthesis.[10] In contrast, VmsT, a response regulator, seems to specifically activate the biosynthesis of VM.[10] The production of VBs is also integrated into this regulatory network, with VBs acting as inducers of virginiamycin production.[7]

Caption: Regulatory cascade of Virginiamycin biosynthesis.

Quantitative Data

Enzyme Kinetics

Kinetic parameters have been determined for Virginiamycin M1 reductase, an enzyme involved in the modification of the VM molecule.

Table 3: Kinetic Parameters of Virginiamycin M1 Reductase

| Substrate | Km (mM) | Vmax (mU/mg of protein) | Reference(s) |

| Virginiamycin M1 | 1.50 | 265 | [11] |

| NADPH | 0.13 | - | [11] |

Fermentation Yields

The production of virginiamycin can be significantly influenced by fermentation conditions. Fed-batch fermentation strategies have been employed to enhance titers.

Table 4: Virginiamycin Production under Different Fermentation Conditions

| Fermentation Strategy | Key Parameters | Final Virginiamycin Titer (g/L) | Reference(s) |

| Batch Fermentation | Uncontrolled pH | 3.5 | [12] |

| pH-Controlled Batch | pH maintained at 6.8-7.0 | 3.9 | [12] |

| pH and DO-Controlled Batch | pH 6.8-7.0, DO at 50% | 4.2 | [12] |

| Fed-batch Fermentation | pH and DO control, 50% sucrose (B13894) feed (5 g/L/day from 48h) | 4.9 | [12] |

| Fed-batch with in situ adsorption | Above conditions with Diaion® HP21 resin | 5.6 | [12] |

Induction of Virginiamycin Production

The addition of virginiae butanolide C (VB-C) can induce the production of virginiamycin.

Table 5: Effect of Virginiae Butanolide C (VB-C) on Virginiamycin Production

| VB-C Concentration | Time of Addition | Fold Increase in Virginiamycin M1 | Reference(s) |

| 300 µg/L | 11.5 hours | 9-fold | [5] |

| 5 µg/L | 8 hours | 2-fold (for VM and VS) | [5] |

| 0.8 ng/mL (minimum effective concentration) | Not specified | Induction observed | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of virginiamycin biosynthesis.

Gene Disruption in Streptomyces virginiae by PCR Targeting

This protocol is a general guideline for gene disruption in Streptomyces and can be adapted for the specific genes in the virginiamycin biosynthetic clusters.[13][14]

Objective: To create a targeted knockout of a gene of interest (e.g., virA or visG) in Streptomyces virginiae.

Materials:

-

Streptomyces virginiae wild-type strain

-

Cosmid library of S. virginiae genomic DNA

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

PCR primers with 5' extensions homologous to the regions flanking the target gene

-

A disruption cassette containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance) and oriT

-

Appropriate antibiotics for selection

-

Standard molecular biology reagents and equipment for PCR, cloning, and conjugation.

Workflow:

Caption: Experimental workflow for gene disruption.

Procedure:

-

Primer Design: Design forward and reverse primers of approximately 60 nucleotides. The 3' end (around 20 nucleotides) should be complementary to the template DNA of the disruption cassette, while the 5' end (around 40 nucleotides) should be homologous to the regions immediately upstream and downstream of the target gene in the S. virginiae genome.

-

PCR Amplification: Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.

-

Recombineering in E. coli: Introduce the purified PCR product into an E. coli strain that harbors the cosmid containing the target gene and expresses the λ-Red recombination system. This will facilitate the replacement of the target gene on the cosmid with the disruption cassette.

-

Selection of Recombinant Cosmids: Select for E. coli colonies containing the recombinant cosmid by plating on media with the appropriate antibiotic.

-

Conjugation: Transfer the recombinant cosmid from the methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to S. virginiae through conjugation.

-

Selection of Mutants: Select for S. virginiae exconjugants that have integrated the disruption cassette into their chromosome via double homologous recombination. This is typically done by selecting for the antibiotic resistance conferred by the cassette and screening for the loss of the vector marker.

-

Verification: Confirm the gene knockout in the selected S. virginiae mutants by PCR analysis using primers that flank the target gene region and by Southern blot analysis.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol provides a general framework for the expression and purification of PKS and NRPS enzymes, which can be adapted for the virginiamycin biosynthetic proteins.

Objective: To express and purify a target biosynthetic enzyme (e.g., VirA, VisF) for in vitro characterization.

Materials:

-

An expression vector suitable for Streptomyces or a more tractable host like E. coli (e.g., pET series for E. coli, pSET152-based vectors for Streptomyces).

-

The gene of interest cloned into the expression vector, potentially with an affinity tag (e.g., His-tag).

-

An appropriate expression host strain (Streptomyces lividans, E. coli BL21(DE3)).

-

Inducing agent (e.g., IPTG for E. coli).

-

Buffers for cell lysis and protein purification.

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

SDS-PAGE reagents for protein analysis.

Procedure:

-

Cloning: Clone the gene encoding the target enzyme into the chosen expression vector.

-

Transformation: Transform the expression construct into the appropriate host strain.

-

Expression: Grow the recombinant host strain to a suitable cell density and induce protein expression.

-

Cell Lysis: Harvest the cells and lyse them to release the intracellular proteins.

-

Purification: Purify the target enzyme from the cell lysate using affinity chromatography.

-

Analysis: Analyze the purity of the enzyme by SDS-PAGE.

HPLC Analysis of Virginiamycin M and S

This protocol outlines a general method for the separation and quantification of virginiamycin M1 and S1.[12][15][16]

Objective: To quantify the production of virginiamycin M1 and S1 in culture extracts.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile with 0.1% formic acid.

-

Virginiamycin M1 and S1 analytical standards.

-

Culture extract samples.

Procedure:

-

Sample Preparation: Extract the virginiamycins from the culture broth or mycelium using an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the initial mobile phase.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of mobile phase B (acetonitrile with 0.1% formic acid) in mobile phase A (water with 0.1% formic acid). A typical gradient might be from 40% to 90% B over 15-20 minutes.

-

Set the flow rate to approximately 1.0 mL/min.

-

Maintain the column temperature at around 40°C.

-

-

Detection:

-

For UV detection, monitor the absorbance at 230-235 nm.

-

For MS detection, use electrospray ionization (ESI) in positive mode and monitor for the specific m/z values of virginiamycin M1 and S1.

-

-

Quantification: Generate a standard curve using known concentrations of the virginiamycin M1 and S1 standards to quantify the amounts in the samples.

Conclusion

The biosynthesis of the this compound in Streptomyces virginiae is a highly complex and tightly regulated process involving a large number of genes and enzymes. This guide has provided an in-depth overview of the current understanding of this pathway, from the genetic organization to the final enzymatic steps. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further elucidate the intricacies of virginiamycin biosynthesis, as well as for professionals in drug development seeking to harness and engineer this pathway for the production of novel and improved antibiotics. Further research is needed to fully characterize all the enzymes involved and to unravel the complete regulatory network, which will undoubtedly open up new avenues for metabolic engineering and synthetic biology applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VisG is essential for biosynthesis of virginiamycin S, a streptogramin type B antibiotic, as a provider of the nonproteinogenic amino acid phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hierarchical control of virginiamycin production in Streptomyces virginiae by three pathway-specific regulators: VmsS, VmsT and VmsR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes [mdpi.com]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. streptomyces.org.uk [streptomyces.org.uk]

- 15. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profiling of Virginiamycin M1 and S1: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin, an antibiotic complex produced by Streptomyces virginiae, is a synergistic mixture of two structurally distinct components: Virginiamycin M1 (VM1), a streptogramin A macrolide, and Virginiamycin S1 (VS1), a streptogramin B cyclic hexadepsipeptide.[1] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action through the inhibition of bacterial protein synthesis.[1] This technical guide provides an in-depth overview of the spectroscopic properties of Virginiamycin M1 and S1, crucial for their identification, characterization, and analysis in research and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Virginiamycin M1 and S1 is essential for their handling and analysis.

| Property | Virginiamycin M1 | Virginiamycin S1 |

| Synonyms | Pristinamycin IIA, Ostreogrycin A, Staphylomycin M1[1] | Staphylomycin S, Pristinamycin IA[1] |

| Molecular Formula | C28H35N3O7[2] | C43H49N7O10 |

| Molecular Weight | 525.59 g/mol | 823.89 g/mol |

| Appearance | White to slightly yellowish powder[1] | White to yellow solid[1] |

| Solubility | Soluble in chloroform, ethanol, and methanol; very slightly soluble in water.[1][3] | Soluble in methanol, ether, and chloroform; slightly soluble in water.[1] |

Spectroscopic Data for Identification

Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of Virginiamycin M1 and S1. The following sections summarize key spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of Virginiamycin M1 and S1, aiding in their identification and quantification.

| Spectroscopic Data | Virginiamycin M1 | Virginiamycin S1 |

| Mass Spectrometry (ESI+) | Precursor ion (m/z): 526.3 [M+H]⁺. Product ions (m/z): 508.4, 354.8, 337.3[1] | Precursor ion (m/z): 824.4 [M+H]⁺[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of the molecules.

| Spectroscopic Data | Virginiamycin M1 | Virginiamycin S1 |

| ¹H NMR | Signals for olefinic protons at 6.08 and 6.59 ppm.[1] | Full spectrum available in specialized databases. |

| ¹³C NMR | Complete spectral assignments have been published, with signals corresponding to 28 carbons. | Detailed analysis of ¹H and ¹³C spectra has been used to determine solution conformations.[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for identifying chromophores within the molecules.

| Spectroscopic Data | Virginiamycin M1 | Virginiamycin S1 |

| UV Detection | 230 nm or 235 nm[1] | 305 nm[5] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecules.

| Spectroscopic Data | Virginiamycin M1 |

| IR (film) (cm⁻¹) | 3309, 2963, 1729, 1665, 1632, 1580, 1549[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis of Virginiamycin M1 and S1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of Virginiamycin M1 and S1 residues in various matrices.[7]

Sample Preparation from Biological Tissues [1][7]

-

Homogenization : Homogenize the tissue sample (e.g., liver, kidney, muscle).

-

Extraction : Extract the homogenized sample with a methanol-acetonitrile solution (1:1, v/v).

-

Centrifugation : Centrifuge the mixture to separate solid debris from the supernatant.

-

Dilution : Dilute the resulting supernatant with a 0.01 mol/L ammonium (B1175870) dihydrogen phosphate (B84403) solution.

-

Solid-Phase Extraction (SPE) : Purify and concentrate the diluted extract using an Oasis HLB solid-phase extraction cartridge.

-

Elution : Elute the virginiamycins from the SPE cartridge.

-

Solvent Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Column : Luna C18 or equivalent.

-

Mobile Phase : Gradient elution with acetonitrile (B52724) and 5 mmol/L ammonium acetate (B1210297) aqueous solution (containing 0.1% (v/v) formic acid).

-

Flow Rate : Typically 0.5 - 1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Ionization : Positive electrospray ionization (ESI+).

-

Detection : Multiple reaction monitoring (MRM) mode.

Mechanism of Action and Regulatory Pathways

The synergistic antibacterial action of Virginiamycin M1 and S1 is a result of their binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[8] The biosynthesis of virginiamycin is itself a regulated process.

References

- 1. benchchem.com [benchchem.com]

- 2. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. famic.go.jp [famic.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of Virginiamycin Complex in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin is a complex antibiotic produced by Streptomyces virginiae. It is a member of the streptogramin family and consists of two main synergistic components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone, and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide.[1][2] The synergistic action of these two components leads to potent inhibition of bacterial protein synthesis, making Virginiamycin an effective agent against Gram-positive bacteria.[3][4] Understanding the solubility of the Virginiamycin complex and its individual components is critical for a wide range of research and development applications, including in vitro assays, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the solubility of Virginiamycin in various common laboratory solvents, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.

Data Presentation: Solubility of this compound and its Components

The following tables summarize the available quantitative and qualitative solubility data for the this compound, Virginiamycin M1, and Virginiamycin S1 in a variety of laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | This compound | Virginiamycin M1 | Virginiamycin S1 |

| Acetone | Soluble[5] | - | - |

| Benzene | Soluble[5] | - | - |

| Chloroform | Freely Soluble[6] | - | - |

| Dichloromethane | - | Soluble[7] | - |

| Dimethylformamide (DMF) | - | Soluble[7] | Soluble[8][9] |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL[4] | Soluble[7] | Soluble[8][9][10] |

| Ethanol | Soluble[5][6] | 3-4%[7] | Soluble[8][9][10] |

| Ethyl Acetate | Soluble[5] | - | - |

| Hexane | Practically Insoluble[11] | - | - |

| Methanol | Soluble[5][6] | 10 mg/mL[12][13], 3-4%[7] | Soluble[8][9][10] |

| Petroleum Ether | Practically Insoluble[11] | - | - |

| Water | Very slightly soluble[6], 563 µg/ml[3], Partly miscible[5] | Poorly soluble[14], Sparingly soluble[7] | Sparingly soluble[8], Slightly soluble[10], Limited water solubility[2][9] |

| Aqueous Alkali (pH > 9.5) | Soluble (with rapid inactivation)[5] | - | - |

Experimental Protocols

Preparation of Virginiamycin Stock Solutions

Due to the poor aqueous solubility of Virginiamycin, a concentrated stock solution in a suitable organic solvent must be prepared first.[1]

Materials:

-

This compound, Virginiamycin M1, or Virginiamycin S1 powder

-

Appropriate organic solvent (e.g., DMSO, methanol, ethanol)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm) compatible with the chosen organic solvent

Procedure:

-

Accurately weigh the desired amount of Virginiamycin powder.

-

In a sterile container, add the appropriate volume of the selected organic solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL).

-

Vortex the solution until the Virginiamycin is completely dissolved.[1]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.[1]

-

Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[1]

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[15]

Materials:

-

Virginiamycin powder

-

Selected solvents

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of Virginiamycin powder to a known volume of the test solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.[15]

-

Seal the vials and place them in a shaking incubator for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[16][17]

-

After incubation, centrifuge the samples to pellet the undissolved solid.[16]

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[16]

-

Quantify the concentration of dissolved Virginiamycin in the filtered supernatant using a validated analytical method such as HPLC.[16]

-

Perform the experiment in triplicate for each solvent.[17]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Virginiamycin's synergistic action on the 50S ribosome.

References

- 1. benchchem.com [benchchem.com]

- 2. Virginiamycin S1 = 99 HPLC 23152-29-6 [sigmaaldrich.com]

- 3. medgmp.com [medgmp.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. famic.go.jp [famic.go.jp]

- 7. Virginiamycin M1 - LKT Labs [lktlabs.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bioaustralis.com [bioaustralis.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. バージニアマイシンM1 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. Virginiamycin M1 = 95 HPLC 21411-53-0 [sigmaaldrich.com]

- 14. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Stability of Virginiamycin Complex under various pH and temperature conditions

An In-depth Technical Guide on the Stability of the Virginiamycin Complex under Various pH and Temperature Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin is a streptogramin antibiotic complex produced by Streptomyces virginiae. It is composed of two principal synergistic components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone (streptogramin A), and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide (streptogramin B). While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action by inhibiting bacterial protein synthesis. This synergistic relationship is crucial for its efficacy, making the stability of the complex a critical factor in its formulation, storage, and therapeutic use.

This technical guide provides a comprehensive overview of the stability of the this compound under various pH and temperature conditions. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and visual representations of experimental workflows and potential degradation pathways.

Physicochemical Properties of Virginiamycin Components

A summary of the key physicochemical properties of Virginiamycin M1 and S1 is provided in Table 1. This information is essential for the design of analytical methods and for understanding the behavior of these molecules in different solvent systems.

| Property | Virginiamycin M1 (VM1) | Virginiamycin S1 (VS1) |

| Synonyms | Pristinamycin IIA, Ostreogrycin A | Staphylomycin S |

| Molecular Formula | C28H35N3O7 | C43H49N7O10 |

| Molecular Weight | 525.6 g/mol | 823.9 g/mol |

| Appearance | White to slightly yellowish powder | White to yellow solid |

| Solubility | Soluble in chloroform, ethanol (B145695), and methanol (B129727); very slightly soluble in water.[1] | Soluble in methanol, ether, and chloroform; slightly soluble in water.[1] |

Stability Profile of the this compound

The stability of the this compound is influenced by several environmental factors, most notably pH and temperature. Degradation of either component can lead to a loss of synergistic activity and overall efficacy.

Influence of pH on Stability

The this compound exhibits pH-dependent stability. It is most stable in neutral solutions and is known to be unstable under strongly acidic or basic conditions.[1][2]

Qualitative and Semi-Quantitative pH Stability Data

| pH Condition | Observed Effect on this compound | Citation |

| Strongly Acidic | Unstable. Both Virginiamycin M1 and its degradation product, 16R-dihydroVM1, show instability and quick degradation at pH values below 7. | [2][3] |

| Neutral (pH ~7) | Most stable range. In a buffer at near neutral pH, Virginiamycin maintained its full antimicrobial activity for at least 24 hours. | [2][4] |

| Basic (pH > 8.3) | Degradation observed. | [1] |

| Strongly Basic (pH > 9.5) | Extremely unstable with rapid inactivation. | [1] |

One study conducted in a complex matrix (distillation stillage from an ethanol production facility) reported no significant differences in the degradation kinetics of Virginiamycin across the pH values encountered in that specific environment.[5] This suggests that the matrix may have a protective effect, but in aqueous solutions, pH is a critical stability parameter.

Influence of Temperature on Stability

Elevated temperatures accelerate the degradation of the this compound. The thermal degradation appears to follow a log-linear model, indicating first-order kinetics in the studied matrix.[5]

Quantitative Thermal Degradation Data for this compound and VM1 in a Model Distillation Matrix [5]

| Temperature (°C) | Analyte | D-value (minutes)1 |

| 70 | This compound | 43.3 |

| 70 | Virginiamycin M1 | 23.6 |

| 85 | This compound | 27.5 |

| 85 | Virginiamycin M1 | 14.7 |

| 95 | This compound | 19.4 |

| 95 | Virginiamycin M1 | 10.4 |

1D-value represents the time required at a specific temperature to reduce the concentration of the analyte by 90% (one log reduction).

These data indicate that Virginiamycin M1 is less heat-resistant than the overall this compound.[5] At 95°C, a 70% degradation of the this compound was observed.[5]

Experimental Protocols for Stability Assessment

To thoroughly investigate the stability of the this compound, a forced degradation study is recommended. This involves subjecting the complex to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of the this compound in a suitable organic solvent such as methanol or acetonitrile.[6][7]

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 N HCl.

-

Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Dilute the stock solution with 0.1 N NaOH.

-

Incubate at room temperature, monitoring for degradation at short intervals due to known instability in basic conditions.

-

Withdraw samples, neutralize with 0.1 N HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2).

-

Incubate at room temperature for a specified period.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of the this compound to dry heat (e.g., 70°C, 85°C, 95°C) in a calibrated oven.

-

Expose a solution of the this compound to the same temperatures in a controlled-temperature bath.

-

Withdraw samples at various time points for analysis.

-

-

Photostability:

-

Expose a solution of the this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze samples at appropriate time points.

-

Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact drug from its degradation products. Liquid chromatography is the method of choice for this purpose.

4.2.1 High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm) is suitable.[4]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, water, and an acid modifier like formic acid is commonly used. A typical mobile phase could be acetonitrile:water:formic acid (e.g., 400:600:3 v/v/v).[7]

-

Flow Rate: 0.75 - 1.0 mL/min.[6]

-

Injection Volume: 10-20 µL.[1]

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for identifying and quantifying degradation products, LC-MS/MS is the preferred method.[4][7]

-

Chromatographic Conditions: Similar to HPLC-UV.

-

Ionization: Positive electrospray ionization (ESI+).[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of Virginiamycin M1, Virginiamycin S1, and any identified degradation products.[7]

-

Virginiamycin M1 Precursor Ion: 526.3 m/z (as [M+H]+)

-

Virginiamycin S1 Precursor Ion: 824.4 m/z (as [M+H]+)

-

Product ions for VM1 and VS1, as well as precursor and product ions for degradation products, need to be determined through instrument optimization.

-

Visualizations

Experimental Workflow for Virginiamycin Stability Studies

Caption: Workflow for Virginiamycin stability testing.

Potential Degradation Pathways of Virginiamycin M1

Caption: Potential degradation pathways of Virginiamycin M1.

References

- 1. benchchem.com [benchchem.com]

- 2. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Development and validation of a method for the determination of sub-additive levels of virginiamycin in compound animal feeds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Virginiamycin on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virginiamycin, a member of the streptogramin family of antibiotics, exhibits potent antibacterial activity through a synergistic mechanism that effectively halts bacterial protein synthesis. This technical guide provides a comprehensive analysis of the molecular interactions and functional consequences of Virginiamycin's action on the bacterial ribosome. It details the cooperative binding of its two components, Virginiamycin M (VM) and Virginiamycin S (VS), to the 50S ribosomal subunit, leading to the inhibition of peptide bond formation and elongation. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding and future research in this area.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating a thorough understanding of existing antibiotic mechanisms to guide the development of novel therapeutics. Virginiamycin, a natural product of Streptomyces virginiae, is a streptogramin antibiotic composed of two structurally distinct, synergistic components: Virginiamycin M (a group A streptogramin) and Virginiamycin S (a group B streptogramin).[1][2] While individually these components are primarily bacteriostatic, their combination results in potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[2] This synergistic action is the cornerstone of Virginiamycin's efficacy and is achieved through a coordinated inhibition of bacterial protein synthesis.

The Synergistic Mode of Action of Virginiamycin

The bactericidal power of Virginiamycin stems from the sequential and cooperative binding of its two components to the bacterial 50S ribosomal subunit.[2][3]

2.1. Binding of Virginiamycin M and Ribosomal Conformational Change

Virginiamycin M is the first component to bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3] This binding event induces a significant conformational change in the 23S rRNA, altering the architecture of the ribosome.[3][4] This initial interaction is crucial as it creates a high-affinity binding site for the second component, Virginiamycin S.[3]

2.2. Enhanced Binding of Virginiamycin S

The conformational change induced by VM binding dramatically increases the ribosome's affinity for Virginiamycin S.[3][5][6] This cooperative binding is the molecular basis for their synergistic interaction.

2.3. Inhibition of Protein Synthesis

Once both components are bound, they effectively arrest protein synthesis through a dual mechanism:

-

Virginiamycin M directly inhibits peptide bond formation by sterically hindering the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A- and P-sites of the PTC.[7][8]

-

Virginiamycin S binds within the nascent peptide exit tunnel (NPET), physically obstructing the passage of the elongating polypeptide chain.[9]

This dual blockade ensures a complete and irreversible shutdown of protein synthesis, leading to bacterial cell death.

Synergistic binding of Virginiamycin M and S to the 50S ribosome.

Quantitative Data

The synergistic interaction between Virginiamycin M and S can be quantified through various parameters, including binding affinities and minimum inhibitory concentrations (MICs). The optimal ratio for this synergy is generally observed to be around 70:30 to 75:25 (VM:VS).[2][3]

| Parameter | Virginiamycin M (VM) | Virginiamycin S (VS) | VM + VS Combination | Reference(s) |

| Association Constant (Ka) for 50S Subunit | 0.32 x 106 M-1 | 2.5 x 106 M-1 | Ka of VS increases to 15 x 106 M-1 in the presence of VM | [5][6] |

| Minimum Inhibitory Concentration (MIC) vs. S. aureus | - | - | Synergistic reduction in MIC | [1] |

| Fractional Inhibitory Concentration (FIC) Index | - | - | ≤0.5 (indicative of synergy) | [1][10] |

Note: Specific IC50, Kd, and Ki values are often context-dependent and vary between bacterial species and experimental conditions. The FIC index is a common measure of synergy, where the FIC of each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The sum of the FICs (ΣFIC) indicates synergy (≤0.5), additivity/indifference (>0.5 to 4.0), or antagonism (>4.0).

Cellular Responses to Virginiamycin-Induced Ribosome Stalling

The abrupt halt of protein synthesis by Virginiamycin triggers a cascade of stress responses within the bacterial cell as it attempts to cope with the translational arrest.

4.1. The Stringent Response